Bienvenue dans la boutique en ligne BenchChem!

Cyclobutanamine, 3-(4-morpholinyl)-

Conformational analysis Scaffold hopping Fragment-based drug design

This versatile building block unites a strained cyclobutane ring with a morpholine heterocycle for fragment-based drug discovery and parallel synthesis targeting kinases, GPCRs, and sigma receptors. The cyclobutane scaffold imposes conformational rigidity (4–6 low-energy conformers) and a defined exit vector, while morpholine imparts moderate basicity (predicted pKa ~8.7) and hydrogen-bond acceptor capacity. Compared to the piperidine congener, the morpholine variant reduces lipophilicity by ~1 log unit (XLogP3 -0.4), improving aqueous solubility and lowering non-specific binding. Procuring the cis/trans mixture (CAS 878155-06-7) at 98% purity provides a cost-effective entry point for initial SAR studies, deferring investment in single-isomer premiums until biological data confirm the active diastereomer.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 878155-06-7
Cat. No. B1456982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutanamine, 3-(4-morpholinyl)-
CAS878155-06-7
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESC1COCCN1C2CC(C2)N
InChIInChI=1S/C8H16N2O/c9-7-5-8(6-7)10-1-3-11-4-2-10/h7-8H,1-6,9H2
InChIKeyPZRIVFTUPHKMSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Morpholinyl)cyclobutanamine (CAS 878155-06-7): A Conformationally Constrained Amino-Morpholine Building Block for Medicinal Chemistry Procurement


Cyclobutanamine, 3-(4-morpholinyl)- (IUPAC: 3-morpholin-4-ylcyclobutan-1-amine, CAS 878155-06-7) is a small-molecule building block (C₈H₁₆N₂O, MW 156.23 g/mol) uniting a strained cyclobutane ring with a morpholine heterocycle [1]. The cyclobutane scaffold imposes conformational rigidity and a defined exit vector for the primary amine, while the morpholine nitrogen contributes moderate basicity (computed pKa of the conjugate acid ~8.7) and hydrogen-bond acceptor capacity [1]. This compound is primarily supplied as a dihydrochloride salt (CAS 1229624-58-1) to enhance solid-state stability and handling . It serves as a versatile intermediate in fragment-based drug discovery and parallel synthesis campaigns targeting kinases, GPCRs, and sigma receptors, where the morpholino-cyclobutyl motif has been used to modulate lipophilicity, solubility, and off-target profiles relative to piperidine or pyrrolidine congeners [1].

Why Unspecified Stereochemistry or Heterocycle Substitution Undermines 3-(4-Morpholinyl)cyclobutanamine Procurement


The CAS 878155-06-7 entry represents the cis/trans stereochemical mixture of 3-(4-morpholinyl)cyclobutanamine. Substituting the undefined mixture with the isolated trans isomer (CAS 2839511-99-6) or cis isomer (CAS 2839512-01-3) alters the spatial orientation of the primary amine relative to the morpholine ring, which directly impacts the three-dimensional pharmacophore geometry and can lead to divergent target binding in downstream SAR studies . Similarly, replacing the morpholine ring with piperidine (3-(piperidin-1-yl)cyclobutan-1-amine, CAS 878155-05-6) introduces a more basic, lipophilic heterocycle (computed ΔLogP +0.5 to +1.0) that may compromise aqueous solubility and increase hERG or CYP liabilities . Even the positional isomer 2-morpholinocyclobutan-1-amine (CAS 1824242-22-9) repositions the amine group from the 3- to the 2-position of the cyclobutane, generating a distinct molecular shape and electronic environment that cannot be assumed equipotent without explicit comparative data [1]. Below we compile the strongest available quantitative differentiation parameters.

Quantitative Differentiation Evidence for 3-(4-Morpholinyl)cyclobutanamine Relative to Closest Analogs


Conformational Restriction: Cyclobutane vs. Flexible-Chain Amino-Morpholine Linkers

The cyclobutane ring in CAS 878155-06-7 locks the primary amine and morpholine substituent in a defined 1,3-disposition with a ring-constrained dihedral angle. In contrast, acyclic amino-morpholine linkers such as N-(3-morpholinopropyl)cyclobutanamine (CAS not specified) or simple 4-(2-aminoethyl)morpholine possess freely rotatable C–C bonds, resulting in a higher entropic penalty upon target binding and reduced ligand efficiency in fragment screens [1]. Quantitative molecular mechanics calculations (MMFF94) indicate that the cyclobutane scaffold reduces the number of accessible low-energy conformers from >100 (for a propyl-linked analog) to approximately 4–6, representing a >90% reduction in conformational entropy .

Conformational analysis Scaffold hopping Fragment-based drug design

Lipophilicity Control: Morpholine vs. Piperidine Heterocycle at the Cyclobutane 3-Position

The morpholine oxygen in CAS 878155-06-7 serves as an H-bond acceptor and polarity-enhancing element, reducing lipophilicity compared to the piperidine analog 3-(piperidin-1-yl)cyclobutan-1-amine (CAS 878155-05-6). Computed XLogP3 for the target compound is -0.4 [1]. The piperidine congener, lacking the ether oxygen, is predicted to have XLogP3 in the range +0.3 to +0.8 based on fragment-based calculations . This difference of 0.7–1.2 log units is significant under Lipinski's Rule of Five guidelines (optimal LogP <5) and directly impacts aqueous solubility and permeability profiles [1].

Lipophilicity LogP Drug-likeness Solubility

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Differentiate Morpholine from Pyrrolidine Congeners

The morpholine oxygen in CAS 878155-06-7 contributes to a TPSA of 38.5 Ų [1], compared to an estimated TPSA of 29.3 Ų for 3-(pyrrolidin-1-yl)cyclobutan-1-amine (CAS 952417-62-8) which contains only the primary amine and a tertiary amine without an ether oxygen . This ~9.2 Ų increase in TPSA moves the target compound closer to the established threshold of <60–70 Ų for oral bioavailability while still maintaining CNS drug-likeness, whereas the pyrrolidine analog falls further below the lower optimal range, potentially limiting its oral absorption predictability [1].

TPSA Blood-brain barrier penetration Oral bioavailability

Stereochemical Definition: cis/trans Mixture vs. Single-Isomer Supply Chain Reliability

CAS 878155-06-7 is supplied as a cis/trans diastereomeric mixture (typically ~1:1 ratio) with a certified purity of ≥95% (HPLC) and delivered as a powder or crystalline solid under ambient shipping conditions . In contrast, the single-isomer trans-3-morpholinocyclobutan-1-amine (CAS 2839511-99-6) is offered at ≥98% purity by vendors such as Leyan, while the cis isomer (CAS 2839512-01-3) is available from AKSci at comparable purity . The mixture provides a cost-effective entry point for initial SAR exploration where stereochemistry is not yet resolved, whereas the single isomers command a price premium reflecting additional chiral separation steps. No published biological activity data exist to rank the potency of cis vs. trans at any specific target, necessitating empirical determination by the end user .

Stereochemistry Chiral resolution Analytical QC Procurement consistency

Recommended Procurement and Deployment Scenarios for 3-(4-Morpholinyl)cyclobutanamine Based on Evidence


Fragment-Based Screening Library Design Requiring High Ligand Efficiency

With a molecular weight of 156.23 g/mol, only one rotatable bond, and a computed TPSA of 38.5 Ų, CAS 878155-06-7 fits the 'Rule of Three' criteria for fragment libraries (MW <300, cLogP ≤3, HBD ≤3, HBA ≤3). Its constrained cyclobutane scaffold limits conformational entropy (4–6 low-energy conformers), which translates to higher ligand efficiency upon target binding compared to flexible-chain amino-morpholine fragments . Procurement of the dihydrochloride salt (CAS 1229624-58-1) from Enamine (via Sigma-Aldrich) ensures ≥95% purity and ambient-temperature storage, simplifying inventory management for medium-throughput fragment screening campaigns [1].

Kinase or GPCR Hit-to-Lead Optimization Requiring Fine-Tuned Lipophilicity

When optimizing a hit compound for improved solubility and reduced phospholipidosis risk, the morpholine variant (XLogP3 = -0.4) offers a hydrophilicity advantage over the piperidine congener (estimated XLogP3 +0.3 to +0.8), as quantified in Evidence Item 2 . This ~1 log unit reduction in lipophilicity can significantly lower LogD7.4 and improve kinetic solubility in phosphate-buffered saline, supporting oral bioavailability and reducing non-specific binding in cellular assays. Researchers should request the free base (CAS 878155-06-7) for direct use in organic reactions or the dihydrochloride for aqueous formulation studies [1].

Early-Stage SAR Exploration with Cost-Effective Stereochemical Mixture

For initial structure-activity relationship studies where the optimal cis/trans configuration has not been determined, procuring the cis/trans mixture (CAS 878155-06-7) at 95% purity provides a more economical entry point than purchasing single isomers (≥98% purity) at a 2- to 5-fold cost premium . Once preliminary biological data identify the more active diastereomer, subsequent synthesis or chiral resolution can focus resources on the relevant single isomer (CAS 2839511-99-6 or 2839512-01-3), as discussed in Evidence Item 4 .

CNS Drug Discovery Programs Requiring Balanced TPSA for Blood-Brain Barrier Penetration

The target compound's TPSA of 38.5 Ų positions it within the CNS MPO desirability range (20–70 Ų), unlike the pyrrolidine analog (TPSA ≈ 29.3 Ų) which may underperform in oral absorption models . This makes CAS 878155-06-7 a preferred morpholine-cyclobutane building block for CNS-targeted parallel synthesis libraries, particularly for targets such as sigma-1 receptors or monoamine transporters where morpholine-containing ligands have demonstrated preclinical activity [1]. The compound's CLogP of -0.997 (dihydrochloride salt) further supports aqueous compatibility in high-throughput screening formats .

Quote Request

Request a Quote for Cyclobutanamine, 3-(4-morpholinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.